

Preparing TRAP-14 Amide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TRAP-14 amide**

Cat. No.: **B13398968**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide-14 (TRAP-14), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-amide, is a synthetic peptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor family. By mimicking the action of thrombin, TRAP-14 is a valuable tool for in vitro and in vivo studies of platelet activation, endothelial cell signaling, and other physiological processes mediated by PAR-1 activation. This application note provides a detailed protocol for the preparation of **TRAP-14 amide** stock solutions and its application in common experimental assays.

Physicochemical Properties and Solubility Prediction

A preliminary analysis of the **TRAP-14 amide** amino acid sequence (SFLLRNPNDKYEPF-amide) can guide the selection of an appropriate solvent.

Amino Acid Composition Analysis:

- Hydrophobic Residues: Phe (F), Leu (L), Pro (P) - contribute to lower solubility in aqueous solutions.

- Polar/Charged Residues: Ser (S), Arg (R), Asn (N), Asp (D), Lys (K), Tyr (Y), Glu (E) - enhance solubility in aqueous solutions.

To predict the overall charge of the peptide, we can assign charge values to the ionizable residues at a neutral pH of 7:

- Acidic Residues (-1): Aspartic acid (D), Glutamic acid (E) = -2
- Basic Residues (+1): Arginine (R), Lysine (K) = +2
- N-terminus: The N-terminal serine is not charged at neutral pH.
- C-terminus: The C-terminus is amidated, which removes the negative charge of the carboxylic acid group.

The calculated net charge of **TRAP-14 amide** at neutral pH is approximately 0, making it a relatively neutral peptide. Peptides with a net charge close to zero can sometimes be challenging to dissolve in plain water and may require the use of organic solvents or acidic/basic solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of TRAP-14 in experimental settings.

Table 1: Recommended Working Concentrations of **TRAP-14 Amide** in In Vitro Assays

Assay Type	Cell/System Type	Recommended Concentration Range	Reference(s)
Platelet Aggregation	Human Platelet-Rich Plasma (PRP)	10 μ M - 100 μ M	[1][2]
Platelet Aggregation	Whole Blood	32 μ M	[3]
Platelet Activation (P-selectin expression)	Human Whole Blood	100 μ M	[1]
Calcium Imaging	Endothelial Cells	User-dependent optimization required	N/A

Table 2: Reported Effects of TRAP-Induced Platelet Aggregation

Study Population	Intervention	Baseline Aggregation n (mean \pm SD or median [IQR])	Post-intervention Aggregation n (mean \pm SD or median [IQR])	P-value	Reference(s)
Patients with Atrial Fibrillation	Rivaroxaban or Apixaban	56.15% (8.53%)	29.51% (12.9%)	P = 0.000	[4]
Cardiovascular Patients	Dabigatran	85 \pm 30 AUmin (control)	108 \pm 31 AUmin	P < 0.001	[5]
Cardiovascular Patients (intraindividual)	Dabigatran	83 \pm 29 AUmin (before)	100 \pm 31 AUmin (after)	P = 0.009	[5]

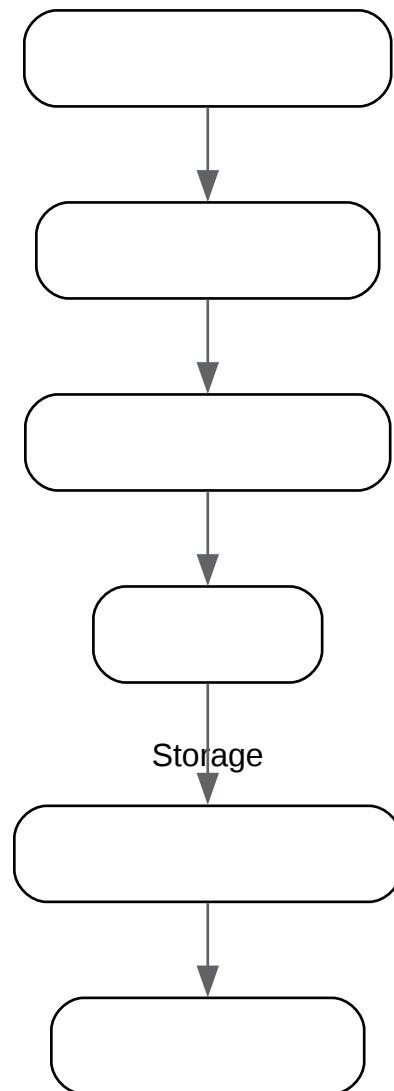
Experimental Protocols

Protocol 1: Preparation of TRAP-14 Amide Stock Solution

This protocol provides a step-by-step guide for the reconstitution of lyophilized **TRAP-14 amide**.

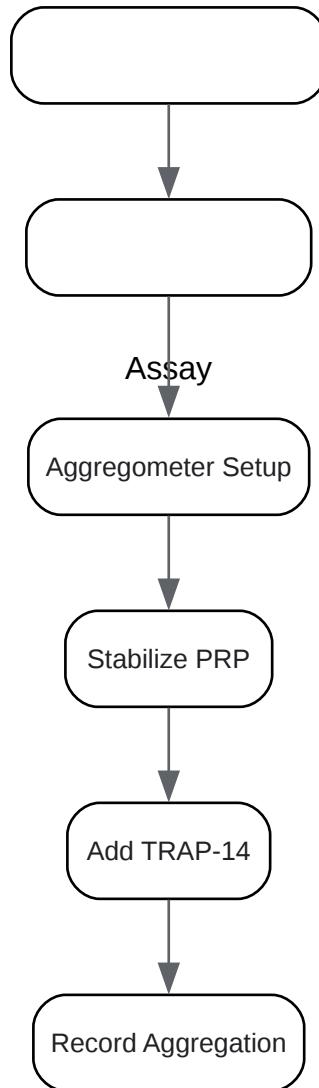
Materials:

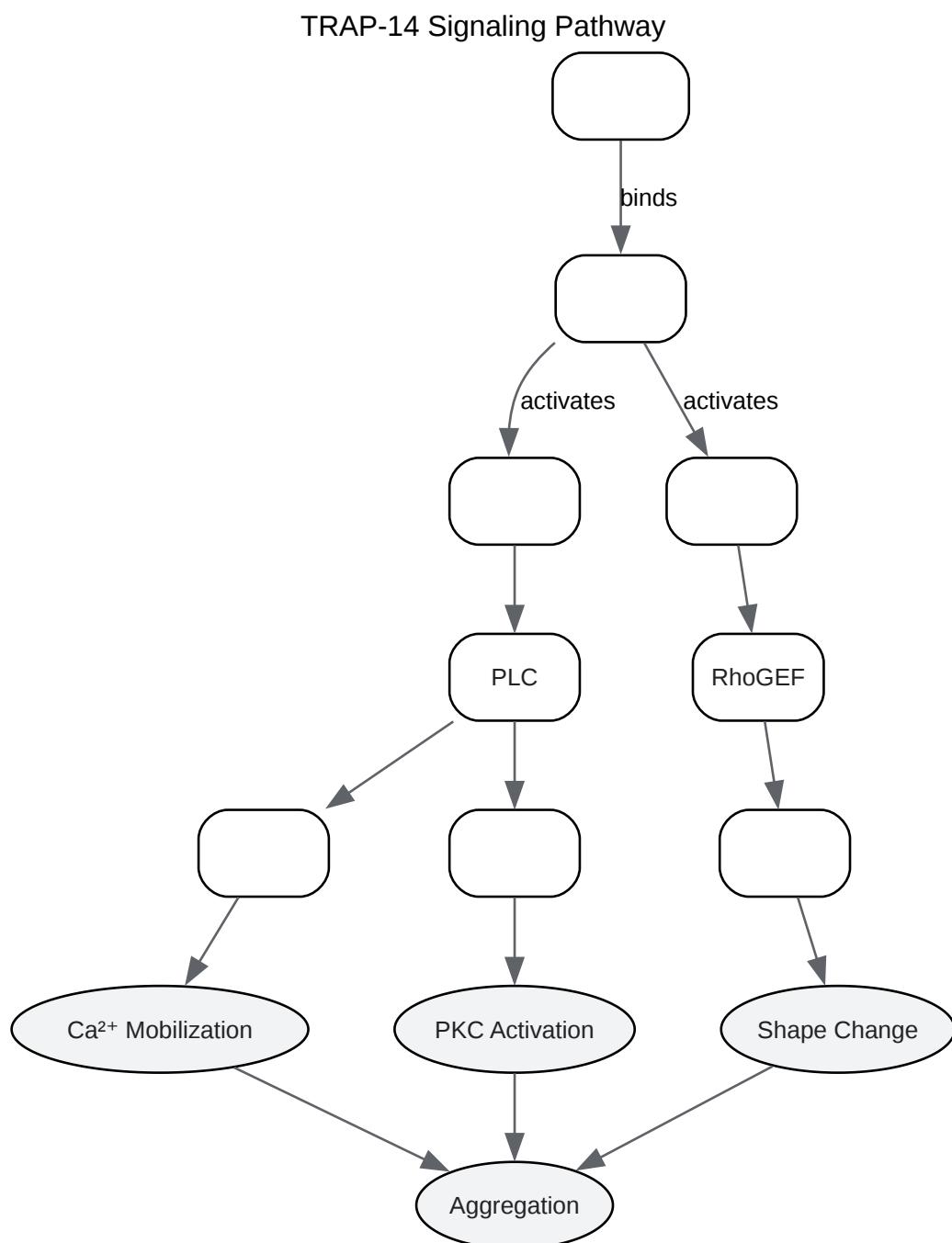
- Lyophilized **TRAP-14 amide** peptide
- Sterile, nuclease-free water
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, low-protein binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips


Procedure:

- Equilibration: Before opening, allow the vial of lyophilized **TRAP-14 amide** to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.[6]
- Solvent Selection:
 - Primary Recommendation: Based on the neutral character of the peptide, it is recommended to first attempt reconstitution in sterile, nuclease-free water.
 - Alternative Solvent: If the peptide does not readily dissolve in water, DMSO can be used. Note that high concentrations of DMSO may be toxic to cells, so the final concentration in your assay should be kept low (typically <0.1%).
- Reconstitution:
 - Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

- Carefully open the vial and add the desired volume of the chosen solvent to achieve a stock concentration of, for example, 1 mM or 10 mM.
- Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
- Storage:
 - For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[\[6\]](#)[\[7\]](#)
 - Store the aliquots at -20°C or -80°C.[\[6\]](#)[\[7\]](#)
 - Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[\[6\]](#)[\[7\]](#)


TRAP-14 Amide Stock Solution Workflow


Preparation

Platelet Aggregation Assay Workflow

Sample Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Establishment of reference values for platelet activation markers by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Evidence: TRAP-Induced Platelet Aggregation Is Reduced in Patients Receiving Xabans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAP-induced platelet aggregation is enhanced in cardiovascular patients receiving dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novoprolabs.com [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Preparing TRAP-14 Amide Stock Solutions: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13398968#preparing-trap-14-amide-stock-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com